3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride

Catalog No.
S940007
CAS No.
2097958-91-1
M.F
C9H17ClFNO
M. Wt
209.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochlor...

CAS Number

2097958-91-1

Product Name

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride

IUPAC Name

3-fluoro-3-(oxan-4-ylmethyl)azetidine;hydrochloride

Molecular Formula

C9H17ClFNO

Molecular Weight

209.69 g/mol

InChI

InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-1-3-12-4-2-8;/h8,11H,1-7H2;1H

InChI Key

NVXQDVRZFZTGNA-UHFFFAOYSA-N

SMILES

C1COCCC1CC2(CNC2)F.Cl

Canonical SMILES

C1COCCC1CC2(CNC2)F.Cl

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride (CAS: 2097958-91-1) is a specialized, crystalline fluorinated azetidine building block utilized in advanced medicinal chemistry and agrochemical development. Featuring a 3-fluoro substitution paired with a tetrahydropyran (oxan-4-yl) motif, this scaffold functions as a conformationally restricted, low-pKa bioisostere for traditional piperidines and morpholines. Supplied as a stable hydrochloride salt, it provides extended shelf-life and high aqueous solubility, making it a critical intermediate for synthesizing drug candidates where modulating basicity, enhancing metabolic stability, and improving lipophilicity are primary optimization goals [1].

Research Fit

1
3-Fluoroazetidine core Class-level metabolic stability context; avoids 2-cyano cyclization
2
Oxan-4-ylmethyl group Aligns with CB1 antagonist pharmacophore; methylene linker adds conformational flexibility
3
Hydrochloride salt Supports solution-phase chemistry; consistent aqueous solubility

Substituting this specific building block with its non-fluorinated analog (3-[(oxan-4-yl)methyl]azetidine) or standard morpholine derivatives often leads to downstream failures in lead optimization. The absence of the 3-fluoro substituent results in a significantly higher amine pKa, which can increase hERG channel affinity and reduce passive membrane permeability [1]. Furthermore, utilizing the free base form of this azetidine introduces severe handling challenges, including volatility, rapid atmospheric degradation, and inconsistent stoichiometry during coupling reactions. The hydrochloride salt format is therefore essential for reproducible, scalable amide coupling and nucleophilic substitution workflows [2].

Substitution Risk

3-Fluoroazetidine HCl (CAS 617718-46-4)

Lacks oxane substituent; CB1 pharmacophore alignment not supported.

3-(Oxan-4-yl)azetidine HCl (CAS 251569-98-9)

Non-fluorinated; class-level metabolic stability benefit absent.

3-Fluoro-3-(oxan-4-yl)azetidine HCl (CAS 2098054-85-2)

Direct oxane attachment (1 rotatable bond) may restrict conformational sampling relative to methylene linker.

pKa Modulation and hERG Liability Reduction

The incorporation of the highly electronegative fluorine atom at the 3-position of the azetidine ring exerts a strong inductive effect, significantly lowering the basicity of the secondary amine. Compared to the non-fluorinated baseline (3-[(oxan-4-yl)methyl]azetidine), the 3-fluoro derivative typically exhibits a pKa reduction of 1.5 to 2.0 units. This precise attenuation of basicity is critical for reducing off-target hERG channel binding—a common liability in basic amine-containing pharmacophores—while simultaneously enhancing passive membrane permeability across lipid bilayers [1].

Evidence DimensionAmine pKa and basicity
Target Compound Data3-Fluoroazetidine derivatives (pKa ~7.0-7.5)
Comparator Or BaselineNon-fluorinated azetidine analogs (pKa ~9.0)
Quantified Difference~1.5-2.0 unit reduction in pKa
ConditionsStandard aqueous titration / predictive pKa modeling

Lowering the pKa of the amine is essential for buyers aiming to mitigate cardiovascular toxicity (hERG) and improve the oral bioavailability of their final drug candidates.

Chemical Stability
Class-level inference
3-Fluoroazetidine core avoids cyclization (class-level)
May reduce degradation risk in synthesis
No direct stability data for CAS 2097958-91-1

Metabolic Stability vs. Morpholine Analogs

When used as a bioisostere for morpholine or piperidine rings, the 3-fluoroazetidine core demonstrates enhanced resistance to cytochrome P450-mediated oxidative metabolism. While morpholine derivatives are prone to oxidative ring-opening and N-dealkylation, the sterically hindered and electronically deactivated 3-fluoroazetidine carbon resists these pathways. The tetrahydropyran (oxan) ring maintains the necessary hydrogen bond acceptor profile without the metabolic vulnerabilities of the morpholine nitrogen, leading to prolonged half-lives in human liver microsome (HLM) assays [1].

Evidence DimensionIn vitro metabolic stability (HLM)
Target Compound Data3-Fluoroazetidine-tetrahydropyran motifs
Comparator Or BaselineStandard morpholine-linked analogs
Quantified DifferenceMeasurable reduction in oxidative clearance rates
ConditionsHuman Liver Microsome (HLM) stability assays

Procuring this specific motif allows medicinal chemists to bypass common metabolic liabilities associated with traditional cyclic amines, directly improving pharmacokinetic profiles.

Conformational Flexibility
Class-level inference
2 rotatable bonds (+1 vs. CAS 2098054-85-2)
May broaden conformational sampling
Methylene linker adds rotational degree of freedom

Handling Stability and Stoichiometric Precision

Low-molecular-weight azetidines in their free base form are notoriously difficult to handle due to high volatility and susceptibility to atmospheric carbon dioxide, which leads to rapid carbamate formation. The procurement of the hydrochloride salt of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine eliminates these processability issues. The HCl salt is a free-flowing, crystalline solid that allows for precise stoichiometric weighing during parallel synthesis and scale-up, ensuring high reproducibility in standard SNAr or amide coupling reactions compared to the erratic yields often observed with the free base [1].

Evidence DimensionReagent stability and handling
Target Compound DataHydrochloride salt (crystalline, stable)
Comparator Or BaselineFree base (volatile, prone to degradation)
Quantified DifferenceElimination of volatility and carbamate formation
ConditionsAmbient laboratory storage and weighing conditions

For scale-up and automated synthesis, the HCl salt guarantees precise dosing and reproducible yields, preventing costly batch failures.

Metabolic Stability
Class-level inference
Fluorination may enhance CYP450 resistance vs. non-fluorinated analog
Reported class-level metabolic stability benefit
No microsomal clearance data for this compound
Salt Form
Supporting evidence
Hydrochloride salt; ready-to-use in aqueous media
Eliminates salt-formation step
Consistent solubility across batches (vendor spec.)
CB1 Pharmacophore
Class-level inference
Aligns with patented heterocycle-substituted 3-alkyl azetidine scaffold
Supports CB1 antagonist library design
Markush claim alignment; no CB1 binding data
Commercial Availability
Supporting evidence
<5 suppliers (2026)
Scarcity may extend procurement lead times
At least 4-fold fewer vs. mono-featured analogs

Synthesis of CNS-Penetrant Therapeutics

Due to its lowered pKa and optimized lipophilicity, this building block is directly suited for incorporation into central nervous system (CNS) drug candidates. The reduced basicity minimizes phospholipidosis and efflux pump (e.g., P-gp) recognition, making it a highly effective alternative to standard piperidines for achieving high brain-to-plasma ratios in neurological drug design [1].

Bioisosteric Replacement in Kinase Inhibitors

In the development of targeted kinase inhibitors, replacing a solvent-exposed morpholine or piperazine group with the 3-fluoro-3-[(oxan-4-yl)methyl]azetidine motif can maintain critical water interactions via the oxan oxygen while improving the overall metabolic half-life. The precise vector of the tetrahydropyran ring from the rigid azetidine core provides a defined spatial arrangement for exploring structure-activity relationships (SAR) [2].

High-Throughput Library Generation

The high aqueous solubility and crystalline stability of the hydrochloride salt make it highly compatible with automated, high-throughput amide coupling and Buchwald-Hartwig amination workflows. It allows for the rapid generation of diverse compound libraries without the handling bottlenecks associated with volatile free-base amines [3].

Application Fit

Application
Selection Property
Validation Focus
CB1 antagonist library synthesis
3-fluoro + oxan-4-ylmethyl substitution
Pharmacophore alignment & metabolic stability
DPP-IV inhibitor diversification
3-fluoroazetidine core (class-level stability)
Absence of cyclization instability
CNS MPO library synthesis
Moderate lipophilicity profile
CNS MPO desirability score assessment
18F-radiolabeled PET tracer precursor
3-fluoro labeling site; methylene spacer
Radiolabeling yield and steric assessment

Explore Compound Types